molecular formula C20H25N3O2S B216401 4-benzyl-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide

4-benzyl-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Cat. No. B216401
M. Wt: 371.5 g/mol
InChI Key: UARSTOQQIAQCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide, also known as benzylpiperazinecarbothioamide (BZP-CTA), is a synthetic compound that has gained attention due to its potential use in scientific research. BZP-CTA is structurally similar to benzylpiperazine (BZP), a recreational drug that has been banned in many countries due to its harmful effects. However, BZP-CTA is not intended for human consumption and is instead used for research purposes.

Mechanism of Action

BZP-CTA acts as a partial agonist at serotonin receptors, meaning that it can activate these receptors to a lesser extent than the natural ligand serotonin. This may result in a range of effects on the brain, including changes in mood, appetite, and sleep.
Biochemical and Physiological Effects:
Studies have shown that BZP-CTA can increase the release of serotonin in the brain, leading to changes in mood and behavior. It may also affect the release of other neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of movement and attention. BZP-CTA has also been shown to have anxiolytic (anti-anxiety) effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using BZP-CTA in lab experiments is that it is a selective serotonin receptor agonist, meaning that it can specifically target these receptors without affecting other neurotransmitter systems. This may make it useful in studying the role of serotonin in various neurological disorders. However, one limitation is that BZP-CTA has not been extensively studied in humans, so its effects on the human brain and body are not well understood.

Future Directions

There are several potential future directions for research on BZP-CTA. One area of interest is its potential use in the treatment of neurological disorders such as depression and anxiety. Another direction is to study the effects of BZP-CTA on other neurotransmitter systems, such as the dopamine and norepinephrine systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of BZP-CTA and its potential applications in scientific research.

Synthesis Methods

BZP-CTA can be synthesized through a multi-step process that involves the reaction of piperazine with benzyl chloride, followed by the addition of 3,5-dimethoxyphenyl isothiocyanate. The resulting product is then purified through recrystallization to obtain pure BZP-CTA.

Scientific Research Applications

BZP-CTA has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. BZP-CTA may be useful in studying the effects of serotonin on the brain and its role in various neurological disorders.

properties

Product Name

4-benzyl-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

4-benzyl-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C20H25N3O2S/c1-24-18-12-17(13-19(14-18)25-2)21-20(26)23-10-8-22(9-11-23)15-16-6-4-3-5-7-16/h3-7,12-14H,8-11,15H2,1-2H3,(H,21,26)

InChI Key

UARSTOQQIAQCDK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)CC3=CC=CC=C3)OC

Origin of Product

United States

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